molecular formula C22H34FN3O B4890459 (3R,4R)-1-(cyclohexylmethyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol

(3R,4R)-1-(cyclohexylmethyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol

Cat. No.: B4890459
M. Wt: 375.5 g/mol
InChI Key: AIZLMHBTAACSBR-FGZHOGPDSA-N
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Description

(3R,4R)-1-(cyclohexylmethyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(cyclohexylmethyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclohexylmethyl group, and the attachment of the 2-fluorophenyl piperazine moiety. Common reagents used in these reactions include piperidine, cyclohexylmethyl chloride, and 2-fluorophenyl piperazine. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-(cyclohexylmethyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-1-(cyclohexylmethyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicine, piperidine derivatives are often explored for their potential therapeutic effects, such as analgesic, anti-inflammatory, or neuroprotective properties.

Industry

Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-1-(cyclohexylmethyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol likely involves its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. These interactions can modulate various signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

  • (3R,4R)-1-(cyclohexylmethyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]piperidin-3-ol
  • (3R,4R)-1-(cyclohexylmethyl)-4-[4-(2-methylphenyl)piperazin-1-yl]piperidin-3-ol

Uniqueness

The uniqueness of (3R,4R)-1-(cyclohexylmethyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol lies in its specific substitution pattern, which can influence its pharmacological properties and reactivity compared to other piperidine derivatives.

Properties

IUPAC Name

(3R,4R)-1-(cyclohexylmethyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34FN3O/c23-19-8-4-5-9-20(19)25-12-14-26(15-13-25)21-10-11-24(17-22(21)27)16-18-6-2-1-3-7-18/h4-5,8-9,18,21-22,27H,1-3,6-7,10-17H2/t21-,22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZLMHBTAACSBR-FGZHOGPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CN2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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